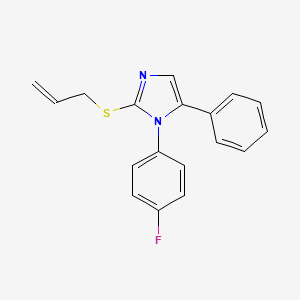
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
Description
2-(Allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic imidazole derivative characterized by three key substituents:
- Allylthio group (-S-CH₂-CH=CH₂) at position 2.
- 4-Fluorophenyl group (C₆H₄-F) at position 1.
- Phenyl group (C₆H₅) at position 3.
Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper ventilation .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXWUBKHWRGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can be synthesized through several routes. One common method involves the reaction of 4-fluoroaniline, benzaldehyde, and allylthiol with ammonium acetate in acetic acid. This reaction is typically performed under reflux conditions to facilitate the formation of the imidazole ring.
4-Fluoroaniline: reacts with benzaldehyde to form a Schiff base intermediate.
Ammonium acetate: provides the nitrogen source, leading to the formation of the imidazole ring.
Allylthiol: is introduced to attach the allylthio group.
Industrial Production Methods
Industrial synthesis may involve continuous flow techniques to enhance efficiency and scalability. Optimized conditions, such as higher temperatures, controlled pH, and specific catalysts, can be employed to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The sulfur atom in the allylthio group can undergo oxidation reactions, forming sulfoxides or sulfones. Reduction : Reduction of the imidazole ring or the fluorophenyl group can be achieved using appropriate reducing agents. Substitution : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, or halides, often in the presence of catalysts like palladium.
Major Products
The major products depend on the reaction conditions:
Oxidation products include sulfoxides or sulfones.
Reduction products may involve partially or fully reduced imidazole rings.
Substitution products involve the replacement of the fluorine atom with other groups.
Applications De Recherche Scientifique
2-(allylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is used in various fields:
Chemistry: : It serves as a building block for more complex molecules due to its reactive sites.
Biology: : Studies have investigated its potential as an enzyme inhibitor.
Medicine: : Research explores its applications in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: : It can be used in the synthesis of materials with specialized properties, such as advanced polymers.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The phenyl and fluorophenyl groups can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can inhibit enzyme activity or modulate receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups, which influence solubility, stability, and bioactivity. Key comparisons are summarized below:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


